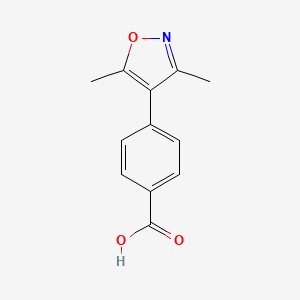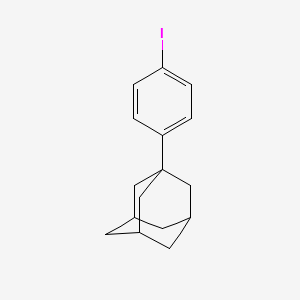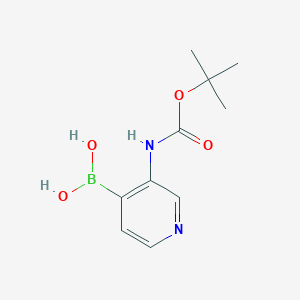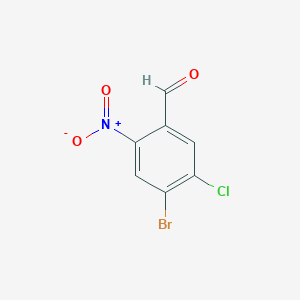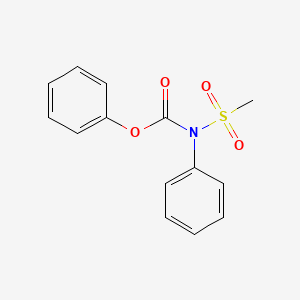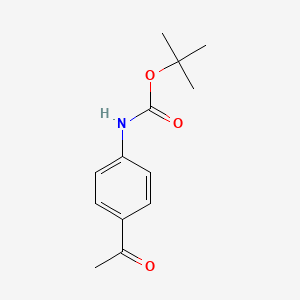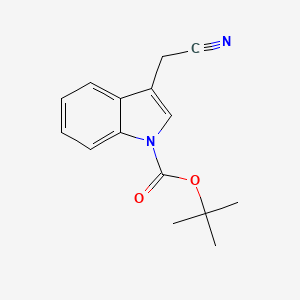![molecular formula C17H14Br2O B1316024 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] CAS No. 934269-17-7](/img/structure/B1316024.png)
2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran]” is a chemical compound with the CAS Number: 934269-17-7 . It has a molecular weight of 394.11 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,7-dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran] . The InChI Code for this compound is 1S/C17H14Br2O/c18-11-1-3-13-14-4-2-12(19)10-16(14)17(15(13)9-11)5-7-20-8-6-17/h1-4,9-10H,5-8H2 .Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a sealed and dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Application 1: Organic Light-Emitting Devices (OLEDs)
- Scientific Field : Material Science, specifically in the development of OLEDs .
- Summary of Application : “2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran]” is used as a template for the N-carbazole capped oligofluorenes, which show potential as hole-transporting materials for OLEDs .
Application 2: Synthesis of Conjugated Polymers
- Scientific Field : Polymer Chemistry .
- Summary of Application : “2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran]” is used in the synthesis of a specific conjugated polymer, poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), which is used in label-free DNA microarrays .
Safety And Hazards
Propiedades
IUPAC Name |
2,7-dibromospiro[fluorene-9,4'-oxane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2O/c18-11-1-3-13-14-4-2-12(19)10-16(14)17(15(13)9-11)5-7-20-8-6-17/h1-4,9-10H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAHYEYQWMPHQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40581762 |
Source


|
| Record name | 2,7-Dibromospiro[fluorene-9,4'-oxane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] | |
CAS RN |
934269-17-7 |
Source


|
| Record name | 2,7-Dibromospiro[fluorene-9,4'-oxane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

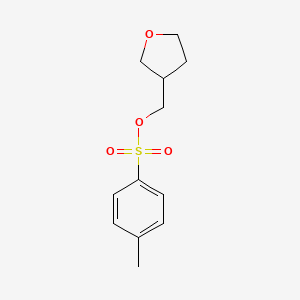
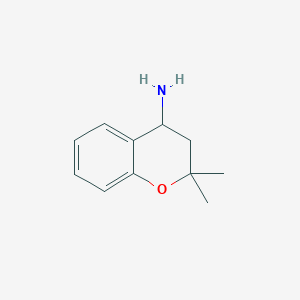
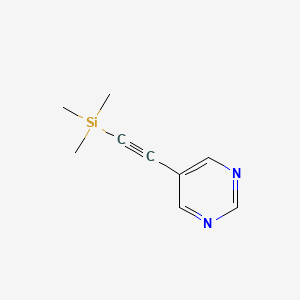

![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)
